5-Bromo-2-fluoro-4-methylaniline hydrochloride

Pharmaceutical Intermediates Salt Selection Solubility

This precise dihalogenated aniline hydrochloride is essential for synthesizing Pan-RAF kinase inhibitors for cancer research. Its unique 5-bromo-2-fluoro-4-methyl substitution pattern is non-negotiable for target engagement; regioisomers yield inactive profiles. The salt form ensures enhanced aqueous solubility and crystalline stability for reproducible, large-scale workflows.

Molecular Formula C7H8BrClFN
Molecular Weight 240.5 g/mol
CAS No. 1820619-16-6
Cat. No. B1379545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methylaniline hydrochloride
CAS1820619-16-6
Molecular FormulaC7H8BrClFN
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)N)F.Cl
InChIInChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H
InChIKeyFSNYNRGQPMYJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-4-methylaniline Hydrochloride (CAS 1820619-16-6): A Defined Halogenated Aniline Intermediate for Targeted Pharmaceutical Synthesis


5-Bromo-2-fluoro-4-methylaniline hydrochloride (CAS 1820619-16-6) is the hydrochloride salt of a dihalogenated aniline derivative. The free base (CAS 945244-29-1) is characterized by a unique substitution pattern on the aromatic ring: a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position . This specific arrangement of substituents confers distinct chemical properties, including a predicted pKa of 2.56±0.10, which is significantly lower than that of unsubstituted aniline . The compound serves as a critical building block in the synthesis of advanced pharmaceutical intermediates, notably Pan-RAF kinase inhibitors, which are under investigation for cancer therapy .

Why 5-Bromo-2-fluoro-4-methylaniline Hydrochloride Cannot Be Casually Replaced in Specialized Synthesis


Direct substitution of 5-bromo-2-fluoro-4-methylaniline hydrochloride with simpler or differently substituted anilines is not feasible in advanced synthesis workflows. The precise pattern of halogenation and methylation on the aniline ring dictates its reactivity in cross-coupling reactions and its ability to form specific non-covalent interactions in biological systems. For instance, the 5-bromo-2-fluoro-4-methyl pattern is specifically required as a precursor for certain Pan-RAF inhibitors . Using a regioisomer, such as the 5-bromo-4-fluoro-2-methylaniline found in SIRT6 activator research [1], would lead to a different spatial orientation of the pharmacophore and likely result in a loss of target engagement or a completely different biological profile. The following quantitative evidence underscores why this specific compound is a non-negotiable requirement for particular research and development programs.

Quantitative Evidence Guide for the Scientific Selection of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride


Enhanced Handling and Solubility of the Hydrochloride Salt Compared to the Free Base

The hydrochloride salt form (CAS 1820619-16-6) offers a crucial advantage over the free base (CAS 945244-29-1) for laboratory handling and formulation. The free base exists as a solid with a melting point of 64-69°C and is characterized by a low water solubility . Conversion to the hydrochloride salt increases its molecular weight from 204.04 g/mol to 240.5 g/mol and is a standard pharmaceutical chemistry practice to enhance aqueous solubility, improve crystallinity, and facilitate easier purification and handling during multistep syntheses. This reduces the need for specialized organic solvent handling in some aqueous workup steps.

Pharmaceutical Intermediates Salt Selection Solubility Stability

Unique Substituent Pattern Dictates Specific Pharmacological Activity Compared to Regioisomers

The specific 5-bromo-2-fluoro-4-methyl substitution pattern is a documented requirement for the synthesis of a class of Pan-RAF kinase inhibitors . This differentiates it from its regioisomer, 5-bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), which is a key component in SIRT6 activators like MDL-801 . In the SIRT6-MDL-801 complex, the 5-bromo-4-fluoro-2-methylaniline moiety occupies a specific hydrophobic pocket, and the bromine atom forms a halogen bond with Pro62, a key interaction for its high potency [1]. The altered positioning of the methyl and halogen groups in the target compound (5-bromo-2-fluoro-4-methyl) is expected to abrogate this specific binding mode and instead direct activity towards a different target class (Pan-RAF).

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR) Pan-RAF

Predicted Basicity is Modulated by Halogen and Methyl Substituents

The predicted acid dissociation constant (pKa) for the conjugate acid of 5-bromo-2-fluoro-4-methylaniline is 2.56 ± 0.10 . This value is substantially lower than that of aniline (pKa ≈ 4.6), indicating a much weaker base due to the strong electron-withdrawing inductive effects of the fluorine and bromine atoms. The presence of the electron-donating methyl group provides a slight moderation of this effect. In comparison, the analog lacking the methyl group, 5-bromo-2-fluoroaniline, has an even lower predicted pKa of 2.13 ± 0.10 , while the analog lacking the bromine, 2-fluoro-4-methylaniline, has a higher predicted pKa of 3.0 ± 0.10 [1].

Physicochemical Properties pKa Basicity Reactivity

Defined Application Scenarios for 5-Bromo-2-fluoro-4-methylaniline Hydrochloride Based on Empirical Evidence


Synthesis of Pan-RAF Kinase Inhibitors for Oncology Research

This compound is a documented reagent for the synthesis of Pan-RAF inhibitors . Research groups focused on targeting RAF kinases in cancer should source this specific intermediate. Its unique substitution pattern is essential for constructing the pharmacophore required for Pan-RAF inhibition, and substitution with a regioisomer would likely be unproductive for this target class.

Multistep Organic Synthesis Requiring a Soluble, Crystalline Aniline Intermediate

In complex synthetic routes where handling and solubility of intermediates are critical, the hydrochloride salt form (CAS 1820619-16-6) is preferred over the free base. The enhanced aqueous solubility facilitates workup and purification steps, and its crystalline nature simplifies storage and accurate weighing . This reduces technical variability and improves the reproducibility of large-scale or multistep syntheses.

Structure-Activity Relationship (SAR) Studies on Halogenated Anilines

For medicinal chemistry programs exploring the SAR of halogenated aromatic amines, this compound serves as a unique data point. Its specific pKa of 2.56, which is distinct from the non-brominated analog (pKa ~3.0) and the non-methylated analog (pKa ~2.13) , provides a valuable tool for investigating the impact of subtle changes in amine basicity on target binding, cellular permeability, or metabolic stability.

Development of Orthogonal Cross-Coupling Strategies

The presence of both bromine and fluorine atoms in distinct electronic environments allows for the exploration of orthogonal cross-coupling reactions. The bromine at the 5-position is a typical site for palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), while the fluorine at the 2-position can participate in nucleophilic aromatic substitution under appropriate conditions. This makes the compound a versatile building block for constructing diverse chemical libraries where sequential, chemoselective functionalization is required.

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